2,3-dichloro-3H-pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-3H-pyridin-6-one is a heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a keto group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3H-pyridin-6-one typically involves the chlorination of 3H-pyridin-6-one. One common method is the reaction of 3H-pyridin-6-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridinones.
Oxidation Reactions: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydropyridinones or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Substituted pyridinones with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Dihydropyridinones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s chlorine atoms and keto group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
3,4-Dichloro-3H-pyridin-6-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,3-Dichloro-4H-pyridin-6-one: Another isomer with different reactivity and applications.
Uniqueness
2,3-Dichloro-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of chlorine atoms and a keto group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H3Cl2NO |
---|---|
Molekulargewicht |
163.99 g/mol |
IUPAC-Name |
2,3-dichloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-4(9)8-5(3)7/h1-3H |
InChI-Schlüssel |
NPVZARSPUHGYTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C(C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.